![molecular formula C13H11N3O B8075812 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B8075812.png)
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one typically starts from commercially available precursors. An example synthetic route involves the cyclization of a benzyl-substituted hydrazine with a suitable dicarbonyl compound, under reflux conditions, forming the fused ring system.
Industrial Production Methods On an industrial scale, the preparation may involve optimized reaction conditions such as increased pressures and specific catalysts to enhance yield and purity. Large-scale synthesis ensures the scalability of the compound for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding N-oxides.
Reduction: : Hydrogenation can reduce unsaturation within the ring systems.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the benzyl or pyridazine moieties.
Common Reagents and Conditions Used in These Reactions Common reagents include oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction. Substitution reactions may use halogenating agents or alkylating agents, often under inert atmosphere conditions.
Major Products Formed from These Reactions Depending on the reactants, products range from N-oxides and reduced derivatives to various substituted analogs, each with potentially unique properties and applications.
Applications De Recherche Scientifique
Chemistry This compound serves as a building block in organic synthesis, enabling the creation of diverse derivatives for further study.
Biology and Medicine 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one and its derivatives are explored for their potential in developing new pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Industry In industry, derivatives of this compound are investigated for use in agrochemicals, due to their activity against certain pests or plant diseases.
Mécanisme D'action
Molecular Targets and Pathways Involved The mechanism by which 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one exerts its effects often involves interaction with biological macromolecules such as proteins or nucleic acids. It may act by binding to active sites or altering the conformation of target enzymes, thereby inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Highlighting Its Uniqueness Compared to similar compounds like pyridazinones or pyrroles, 1-Benzyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic properties and reactivity patterns.
List of Similar Compounds
Pyridazinone derivatives
Pyrrole-based compounds
Benzyl-substituted heterocycles
Propriétés
IUPAC Name |
1-benzyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12-11(8-14-15-13)6-7-16(12)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPAQVDUXXJLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-one](/img/structure/B8075735.png)
![L-Tryptophan, N-[[(6-deoxy-alpha-L-mannopyranosyl)oxy]hydroxyphosphinyl]-L-leucyl-, sodium salt (9CI)](/img/structure/B8075738.png)
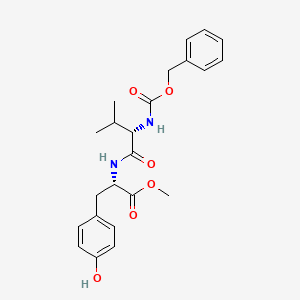
![[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B8075750.png)
![2-(2-(dimethylamino)ethyl)-6-((2-hydroxyethyl)amino)-1H-dibenzo[de,h]isoquinoline-1,3(2H)-dione](/img/structure/B8075755.png)
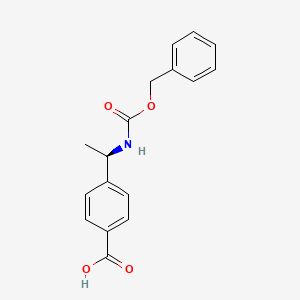
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B8075765.png)
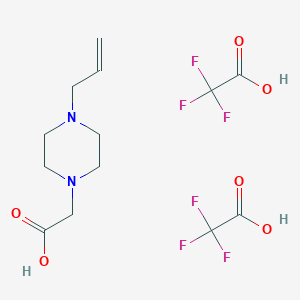
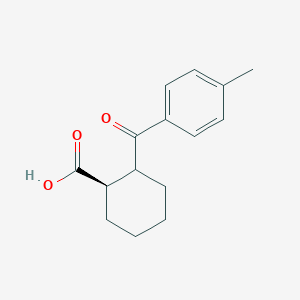

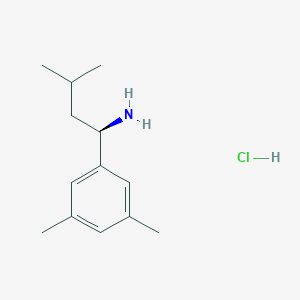
![ethyl 6-hydroxy-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8075818.png)
![2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8075830.png)

